molecular formula C20H18NO3P B11094143 (1-Diphenylphosphoryl-2-nitroethyl)benzene CAS No. 49749-89-5

(1-Diphenylphosphoryl-2-nitroethyl)benzene

Cat. No.: B11094143
CAS No.: 49749-89-5
M. Wt: 351.3 g/mol
InChI Key: RSCBLFUXRAXJQA-UHFFFAOYSA-N
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Description

(1-Diphenylphosphoryl-2-nitroethyl)benzene is an organic compound with the molecular formula C({20})H({18})NO(_{3})P. It is characterized by the presence of a diphenylphosphoryl group and a nitroethyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Diphenylphosphoryl-2-nitroethyl)benzene typically involves the following steps:

    Nitration of Ethylbenzene: Ethylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-nitroethylbenzene.

    Phosphorylation: The 2-nitroethylbenzene is then reacted with diphenylphosphoryl chloride in the presence of a base such as triethylamine. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are often used.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(1-Diphenylphosphoryl-2-nitroethyl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phosphoryl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Reduction: (1-Diphenylphosphoryl-2-aminoethyl)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Phosphine oxides and other oxidized phosphorus compounds.

Scientific Research Applications

(1-Diphenylphosphoryl-2-nitroethyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1-Diphenylphosphoryl-2-nitroethyl)benzene exerts its effects involves:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.

    Pathways Involved: It may affect signaling pathways by altering the phosphorylation state of key proteins, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1-Diphenylphosphoryl-2-aminoethyl)benzene: Similar structure but with an amino group instead of a nitro group.

    (1-Diphenylphosphoryl-2-hydroxyethyl)benzene: Contains a hydroxyl group instead of a nitro group.

Uniqueness

This compound’s versatility and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

49749-89-5

Molecular Formula

C20H18NO3P

Molecular Weight

351.3 g/mol

IUPAC Name

(1-diphenylphosphoryl-2-nitroethyl)benzene

InChI

InChI=1S/C20H18NO3P/c22-21(23)16-20(17-10-4-1-5-11-17)25(24,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2

InChI Key

RSCBLFUXRAXJQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C[N+](=O)[O-])P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

solubility

9.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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